molecular formula C16H18N4O5S2 B2978050 N1-(pyridin-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874804-81-6

N1-(pyridin-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2978050
CAS No.: 874804-81-6
M. Wt: 410.46
InChI Key: VTVDSQLONNCDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(pyridin-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. This compound features a hybrid structure combining an oxalamide linker with a pyridylmethyl group and an oxazolidinone moiety modified with a thiophene sulfonyl group. The oxazolidinone core is a privileged structure in antibiotics, known to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of the initiation complex . This mechanism is distinct from other classes of protein synthesis inhibitors, leading to a lack of cross-resistance . The strategic incorporation of the thiophene sulfonyl and pyridylmethyl groups may fine-tune the molecule's properties, potentially enhancing its binding affinity, spectrum of activity, or pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or lead compound for designing and synthesizing new derivatives aimed at overcoming multi-drug resistant Gram-positive bacterial pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . Its structure also provides a valuable scaffold for investigating structure-activity relationships (SAR) and for molecular docking studies to predict interactions with biological targets like the 23S rRNA . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N'-(pyridin-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S2/c21-15(18-10-12-4-1-2-6-17-12)16(22)19-11-13-20(7-8-25-13)27(23,24)14-5-3-9-26-14/h1-6,9,13H,7-8,10-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVDSQLONNCDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(pyridin-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is an organic compound notable for its complex structure, which includes a pyridine moiety, an oxazolidine ring, and a thiophenesulfonyl group. Its molecular formula is C18H19N3O5S2, with a molecular weight of approximately 409.48 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts.

Structural Features and Implications

The structural components of this compound suggest several mechanisms of biological activity:

  • Pyridine Moiety : Known for its ability to interact with various biological targets, including enzymes and receptors.
  • Oxazolidine Ring : This ring structure can stabilize interactions with protein targets, enhancing the compound's efficacy.
  • Thiophenesulfonyl Group : This group is hypothesized to facilitate specific interactions with biological macromolecules, potentially enhancing the compound's activity against certain diseases.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation by modulating enzyme activity linked to inflammatory responses.
  • Anticancer Properties : Preliminary studies suggest potential inhibition of vascular endothelial growth factor receptor 1 (VEGFR1), which plays a crucial role in angiogenesis and tumor growth regulation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, thereby altering cellular functions.
  • Protein Interaction : It can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

Study Focus Findings
Study AAnti-inflammatory propertiesDemonstrated inhibition of pro-inflammatory cytokines in vitro.
Study BAnticancer activityShowed reduced tumor growth in animal models through VEGFR1 inhibition.
Study CEnzyme interactionIdentified binding affinity to specific enzymes involved in metabolic pathways.

Synthesis and Optimization

The synthesis of this compound involves multiple steps that require careful optimization to enhance yield and purity. Typical methods include:

  • Reagents : Use of oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
  • Reaction Conditions : Controlled temperatures and inert atmospheres are essential to prevent unwanted side reactions.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogs and Substituent Variations

The following table summarizes structural and functional differences between the target compound and key analogs:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Safety/Toxicity References
Target Compound Pyridin-2-ylmethyl; 3-(thiophen-2-ylsulfonyl)oxazolidin-2-ylmethyl 438.9 Not explicitly reported (structural focus) Limited data; sulfonyl groups may influence metabolism
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl; 2-(pyridin-2-yl)ethyl 355.4 Umami flavor enhancer (Savorymyx® UM33) NOEL = 100 mg/kg bw/day; high safety margin (>33 million) in food applications
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamant-2-yl; 4-chlorobenzyloxy ~450 (estimated) Not reported; adamantyl group may enhance lipophilicity No specific data; adamantyl derivatives often show good metabolic stability
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)oxalamide (15) 4-Chlorophenyl; 5-(2-hydroxyethyl)-4-methylthiazol-2-ylmethyl 423.27 (M+H+) Antiviral activity (HIV entry inhibitor) No toxicity data provided; hydroxyethyl group may improve solubility
N1,N2-Di(pyridin-2-yl)oxalamide Pyridin-2-yl (both N1 and N2) 268.3 Laboratory chemical Acute oral toxicity (Category 4); skin/eye irritation

Key Comparative Insights

Structural and Functional Differences :
  • Sulfur-Containing Groups : The target compound’s thiophen-2-ylsulfonyl group distinguishes it from analogs with simple aryl (e.g., S336) or alkyl (e.g., adamantyl) substituents. This group may confer resistance to amide hydrolysis, as seen in related sulfonamide-containing oxalamides .
  • Oxazolidine vs.
  • Biological Activity : While the target compound lacks explicit activity data, analogs like Compound 15 () demonstrate antiviral properties, and S336 () serves as a flavoring agent. Activity likely depends on substituent electronic and steric profiles.

Q & A

How can researchers optimize the multi-step synthesis of this compound to address challenges in yield and purity?

Answer:
The compound’s synthesis involves sequential functionalization of the oxazolidine and oxalamide moieties. Key steps include:

  • Sulfonylation of oxazolidine : Introduce the thiophen-2-ylsulfonyl group using a sulfonyl chloride derivative under inert conditions (e.g., dry DCM, 0°C to RT) to minimize side reactions .
  • Oxalamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridin-2-ylmethyl and sulfonylated oxazolidine fragments. Purify intermediates via flash chromatography (silica gel, gradient elution) to isolate stereoisomers .
  • Yield optimization : Use high-dilution conditions during coupling to reduce dimerization. Monitor reaction progress via LC-MS to identify bottlenecks .
    Critical parameters : Control pH during sulfonylation (pH 7–8), and use anhydrous solvents to prevent hydrolysis of reactive intermediates .

What advanced techniques are recommended for resolving structural ambiguities in crystallographic studies of this compound?

Answer:

  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., acetonitrile/water). Collect data using synchrotron radiation (λ = 0.7–1.0 Å) to resolve heavy atoms (sulfur in thiophene-sulfonyl). Refine using SHELXL (anisotropic displacement parameters, twin refinement if needed) .
  • Complementary NMR : Assign stereochemistry using 1H-13C^{1}\text{H-}^{13}\text{C} HSQC and NOESY to confirm spatial proximity of oxazolidine methyl groups and pyridine protons .
    Data contradiction resolution : If crystallographic and NMR data conflict (e.g., conformational flexibility), perform molecular dynamics simulations (AMBER/CHARMM) to model dynamic behavior in solution .

How should researchers design biological activity assays to evaluate this compound’s potential as a kinase inhibitor?

Answer:

  • Target selection : Prioritize kinases with known sensitivity to sulfonamide-containing inhibitors (e.g., VEGFR2, PDGFRβ) due to the thiophen-2-ylsulfonyl group’s electron-withdrawing properties .
  • In vitro assays :
    • Kinase inhibition : Use fluorescence polarization (FP) or TR-FRET assays with ATP-competitive probes. Include staurosporine as a control.
    • Cellular activity : Test in HEK293T cells transfected with target kinases. Measure IC50_{50} via Western blot (phosphorylation status) .
      Advanced validation : Perform thermal shift assays to confirm direct target engagement. Resolve conflicting activity data (e.g., low cellular potency despite high in vitro affinity) by assessing membrane permeability (logP > 3) via PAMPA .

What strategies can address contradictory reports on this compound’s selectivity across homologous enzyme isoforms?

Answer:

  • Orthogonal assays : Compare results from FP (binding affinity) and enzymatic activity assays (e.g., ADP-Glo™) to distinguish competitive vs. allosteric inhibition .
  • Structural analogs : Synthesize derivatives replacing the pyridin-2-ylmethyl group with isoxazole or furan (see for similar scaffolds) to identify selectivity drivers .
  • Computational docking : Use AutoDock Vina to model interactions with isoform-specific residues (e.g., hinge region mutations). Validate with alanine-scanning mutagenesis .

How can computational modeling predict the compound’s interaction with biological targets lacking experimental structures?

Answer:

  • Homology modeling : Build 3D models of unknown targets (e.g., using SWISS-MODEL) based on close homologs (PDB: 3LVP for kinase domains).
  • Molecular docking : Perform ensemble docking (Glide SP/XP) with flexible side chains to account for induced-fit effects. Prioritize poses where the oxalamide linker forms hydrogen bonds with catalytic lysine or aspartate residues .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate binding free energy via MM-PBSA, focusing on sulfonyl group contributions .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Hazard mitigation : Refer to SDS data for oxalamide analogs (e.g., H302, H315, H319 hazards ). Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • Spill management : Absorb solids with vermiculite; decontaminate surfaces with 70% ethanol. Avoid aqueous solutions to prevent sulfonamide hydrolysis .
  • Waste disposal : Collect in halogen-resistant containers for incineration (do not autoclave due to sulfur content) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.